molecular formula C17H20N2O4S B5518123 2-(Methanesulfonyl-o-tolyl-amino)-N-(2-methoxy-phenyl)-acetamide CAS No. 312281-49-5

2-(Methanesulfonyl-o-tolyl-amino)-N-(2-methoxy-phenyl)-acetamide

Cat. No.: B5518123
CAS No.: 312281-49-5
M. Wt: 348.4 g/mol
InChI Key: YOLOGYVBQWMHFI-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl-o-tolyl-amino)-N-(2-methoxy-phenyl)-acetamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a methanesulfonyl group, an o-tolyl group, and a methoxy-phenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl-o-tolyl-amino)-N-(2-methoxy-phenyl)-acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methanesulfonyl Group: This can be achieved by reacting methanesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the o-Tolyl Group: This step may involve a Friedel-Crafts alkylation reaction using o-tolyl chloride and a suitable catalyst.

    Attachment of the Methoxy-Phenyl Group: This can be done through a nucleophilic substitution reaction using 2-methoxy-phenylamine.

    Formation of the Acetamide Backbone: The final step might involve acylation of the intermediate product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonyl-o-tolyl-amino)-N-(2-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(Methanesulfonyl-o-tolyl-amino)-N-(2-methoxy-phenyl)-acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: Utilized as a building block for more complex molecules.

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methanesulfonyl-phenyl-amino)-N-(2-methoxy-phenyl)-acetamide
  • 2-(Methanesulfonyl-o-tolyl-amino)-N-(2-hydroxy-phenyl)-acetamide

Uniqueness

2-(Methanesulfonyl-o-tolyl-amino)-N-(2-methoxy-phenyl)-acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-8-4-6-10-15(13)19(24(3,21)22)12-17(20)18-14-9-5-7-11-16(14)23-2/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLOGYVBQWMHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155471
Record name N-(2-Methoxyphenyl)-2-[(2-methylphenyl)(methylsulfonyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312281-49-5
Record name N-(2-Methoxyphenyl)-2-[(2-methylphenyl)(methylsulfonyl)amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312281-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyphenyl)-2-[(2-methylphenyl)(methylsulfonyl)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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